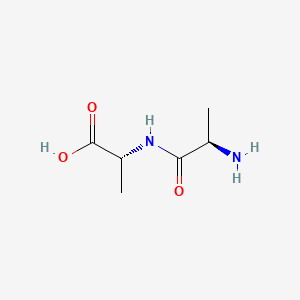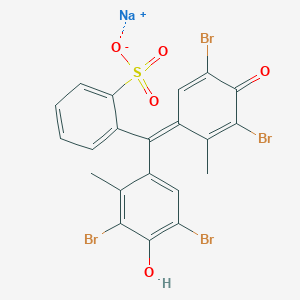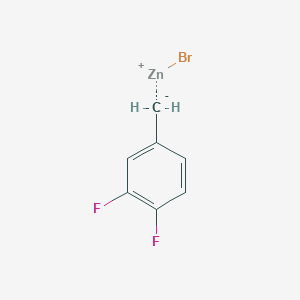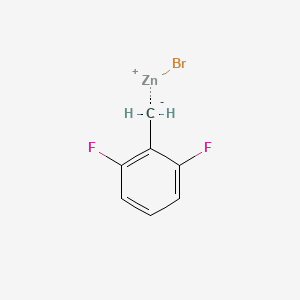
Calcium diethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium diethanolate is an organometallic compound that consists of calcium ions coordinated with ethanolate ligands. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The unique properties of this compound, such as its reactivity and coordination chemistry, make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium diethanolate can be synthesized through the reaction of calcium metal with ethanol. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{Ca} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Ca(OCH}_2\text{CH}_3\text{)}_2 + \text{H}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity calcium metal and ethanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional steps such as purification and crystallization to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethanolate ligands are oxidized to form corresponding aldehydes or acids.
Reduction: The compound can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: this compound can undergo substitution reactions where the ethanolate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands such as halides, amines, or phosphines can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, acids, and other oxidized products.
Reduction: Reduced forms of the ligands or the calcium center.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Calcium diethanolate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes that involve metal ions.
Industry: Used in the production of materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of calcium diethanolate involves the coordination of calcium ions with ethanolate ligands. This coordination affects the reactivity and stability of the compound. The molecular targets include various substrates that can interact with the calcium center, leading to different chemical transformations. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Calcium Ethoxide: Similar in structure but with ethoxide ligands instead of ethanolate.
Calcium Methanolate: Contains methanolate ligands.
Calcium Propanolate: Contains propanolate ligands.
Comparison:
Reactivity: Calcium diethanolate may exhibit different reactivity compared to its analogs due to the size and electronic properties of the ethanolate ligands.
Stability: The stability of this compound can vary based on the ligand environment and reaction conditions.
Applications: While similar compounds may have overlapping applications, this compound’s unique properties can make it more suitable for specific uses in catalysis and materials science.
Properties
CAS No. |
2914-17-2 |
|---|---|
Molecular Formula |
C2H6CaO |
Molecular Weight |
86.15 g/mol |
IUPAC Name |
calcium;ethanolate |
InChI |
InChI=1S/C2H6O.Ca/c1-2-3;/h3H,2H2,1H3; |
InChI Key |
JOAISNMPBNLOCX-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].[Ca+2] |
Canonical SMILES |
CCO.[Ca] |
Key on ui other cas no. |
2914-17-2 |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


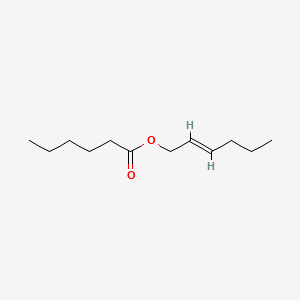
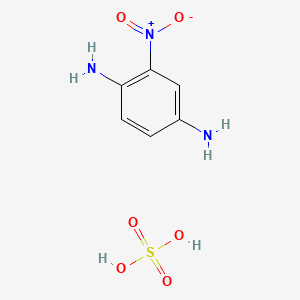
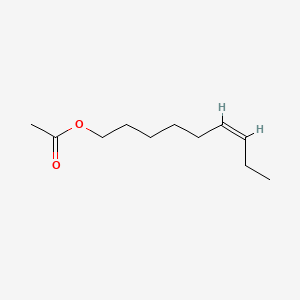
![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
